- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosineNucleosides & Nucleotides, 1995, 14(3-5), 337-40,
Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

N,O-Diacetate Isoacyclovir structure
Nome del prodotto:N,O-Diacetate Isoacyclovir
Numero CAS:91702-60-2
MF:C12H15N5O5
MW:309.278002023697
CID:3162289
N,O-Diacetate Isoacyclovir Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate
- UNII-Z2CR400A1J
- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate
- N,O-Diacetate Isoacyclovir
-
- Inchi: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
- Chiave InChI: SJBOYFXLWONEHK-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1
Proprietà calcolate
- Massa esatta: 309.10700
Proprietà sperimentali
- PSA: 131.95000
- LogP: 0.67700
N,O-Diacetate Isoacyclovir Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D103100-10mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 10mg |
$ 415.00 | 2023-09-08 | ||
TRC | D103100-100mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 100mg |
$ 2783.00 | 2023-09-08 | ||
TRC | D103100-25mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 25mg |
$907.00 | 2023-05-18 | ||
A2B Chem LLC | AW53954-25mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 25mg |
$410.00 | 2024-07-18 | |
A2B Chem LLC | AW53954-10mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 10mg |
$244.00 | 2024-07-18 | |
TRC | D103100-50mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 50mg |
$ 1535.00 | 2023-09-08 | ||
A2B Chem LLC | AW53954-5mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 5mg |
$160.00 | 2024-07-18 |
N,O-Diacetate Isoacyclovir Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene
Riferimento
- Application of the transpurination reaction to synthesis of acyclic guanosine analogsNucleosides & Nucleotides, 1989, 8(4), 529-36,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosineKhimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid
Riferimento
- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanesCollection Symposium Series, 1999, 2, 43-46,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Thermal 7-9 transglycosylation of purine nucleosides and their analogsNucleic Acids Symposium Series, 1987, 18, 45-8,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of acyclonucleosides of imidazole and purine seriesNucleic Acids Symposium Series, 1986, 17, 5-8,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-DiacetylguanineJournal of Organic Chemistry, 1999, 64(13), 4665-4668,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene
Riferimento
- Preparation of guanine derivatives, Poland, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux
1.2 reflux; 10 h, reflux
1.2 reflux; 10 h, reflux
Riferimento
- Improvement on synthesis process of acyclovirHuagong Shengchan Yu Jishu, 2012, 19(2), 9-11,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C
Riferimento
- Synthesis of Aciclovir related substancesJingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- New Analogs of Acyclovir Substituted at the Side ChainNucleosides, 2007, 26(8-9), 917-920,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Regioselective synthesis of acyclovir and its various prodrugsSynthetic Communications, 2001, 31(9), 1399-1419,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C
Riferimento
- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomersHeterocycles, 2005, 65(4), 787-796,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Riferimento
- Synthesis of nucleosidesOrganic Reactions (Hoboken, 2000, 55,,
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Riferimento
- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compoundsChemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7,
N,O-Diacetate Isoacyclovir Raw materials
- N2,9-Diacetylguanine
- N2-Acetylguanine
- Guanosine
- Guanosine, N-acetyl-,2',3',5'-triacetate
- 2-Oxa-1,4-butanediol diacetate
- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine
N,O-Diacetate Isoacyclovir Preparation Products
N,O-Diacetate Isoacyclovir Letteratura correlata
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
91702-60-2 (N,O-Diacetate Isoacyclovir) Prodotti correlati
- 75065-16-6(1-Phenyl-2-vinylquinazolin-4(1H)-one)
- 1251026-75-1(N-[(2,4-Dichlorophenyl)methyl]cyclobutanamine)
- 2411199-53-4(N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide)
- 1545165-13-6(1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone)
- 630065-70-2(2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione)
- 1384803-25-1(N-(1-cyano-1-propylbutyl)-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide)
- 2172008-91-0(1-(tert-butoxy)carbonyl-4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid)
- 1875938-82-1((5-Bromo-6-chloropyridin-3-yl)(morpholino)methanone)
- 2171578-61-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopentanoic acid)
- 2137579-04-3({2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
